REACTION_CXSMILES
|
[Sn](Cl)(Cl)(Cl)Cl.[Br:6][C:7]1[CH:8]=[C:9]([N+:15]([O-])=O)[C:10]([C:13]#[N:14])=[N:11][CH:12]=1.C[OH:19]>>[NH2:15][C:9]1[C:10]([C:13]([NH2:14])=[O:19])=[N:11][CH:12]=[C:7]([Br:6])[CH:8]=1
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Name
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Tin chloride
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Quantity
|
90 g
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Type
|
reactant
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Smiles
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[Sn](Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C(=NC1)C#N)[N+](=O)[O-]
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Name
|
|
Quantity
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800 mL
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Type
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reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo and toluene
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Type
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ADDITION
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Details
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added
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Type
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CUSTOM
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Details
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removed in vacuo
|
Type
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CUSTOM
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Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
|
the aqueous slurry extracted with CHCl3 (×3)
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Type
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FILTRATION
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Details
|
The combined organics were filtered through Celite
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=C(C1)Br)C(=O)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |